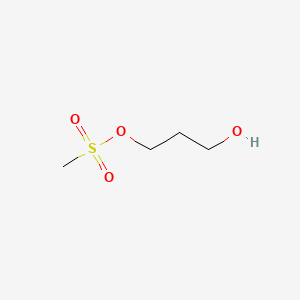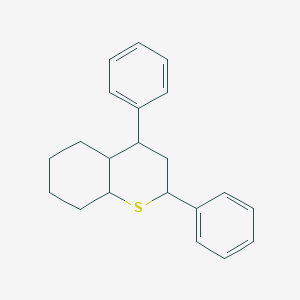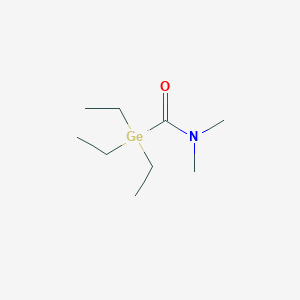
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide is an organogermanium compound characterized by the presence of germanium, a group 14 element
Métodos De Preparación
The synthesis of 1,1,1-Triethyl-N,N-dimethylgermanecarboxamide typically involves the reaction of germanium tetrachloride with triethylamine and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reagents and maintain the required reaction conditions.
Análisis De Reacciones Químicas
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the germanium atom is replaced by other elements or groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity and effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1,1-Triethyl-N,N-dimethylgermanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research.
Comparación Con Compuestos Similares
1,1,1-Triethyl-N,N-dimethylgermanecarboxamide can be compared with other similar compounds such as 1,1,1-Triethyl-N,N-dimethylsilanamine and 1,1,1-Triethyl-N,N-dimethylstannanamine These compounds share similar structural features but differ in the central atom (germanium, silicon, or tin)
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and potential applications in various fields. Ongoing research continues to explore its full potential and uncover new uses for this versatile compound.
Propiedades
Número CAS |
30610-49-2 |
|---|---|
Fórmula molecular |
C9H21GeNO |
Peso molecular |
231.90 g/mol |
Nombre IUPAC |
N,N-dimethyl-1-triethylgermylformamide |
InChI |
InChI=1S/C9H21GeNO/c1-6-10(7-2,8-3)9(12)11(4)5/h6-8H2,1-5H3 |
Clave InChI |
CRNCSRJRAAJSAJ-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


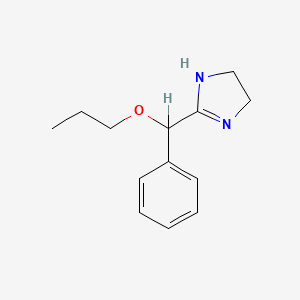

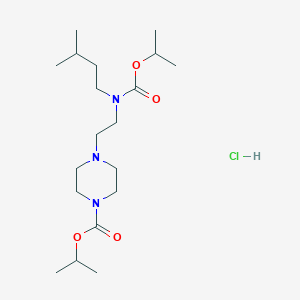

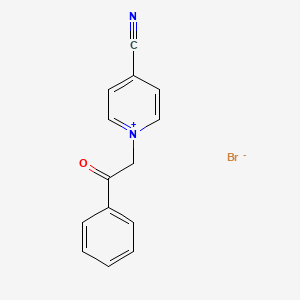
![4-Ethoxy-N-[3-(furan-2-yl)propyl]aniline](/img/structure/B14687795.png)
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
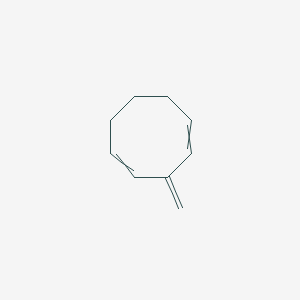
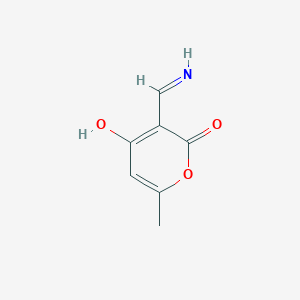
![1-[2-(Pyridin-2-yl)hydrazinylidene]phenanthren-2(1H)-one](/img/structure/B14687818.png)
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)
